

A Head-to-Head Comparison of Chelators for Terbium-155 Radiolabeling

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Compound of Interest

Compound Name: *Terbium-155*

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For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of **Terbium-155** (Tb-155) based radiopharmaceuticals. Tb-155 is a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging, offering a diagnostic partner to therapeutic terbium isotopes like Tb-161 in a theranostic approach.[1][2] The stability of the Tb-155 complex is paramount to ensure accurate in vivo targeting and minimize off-target radiation dose. This guide provides a head-to-head comparison of commonly employed chelators for terbium radiolabeling, with a focus on data relevant to Tb-155.

This comparison focuses on key performance indicators including radiolabeling efficiency, reaction conditions, and in vivo stability. While some of the cited data utilizes the therapeutic isotope Tb-161, its chemical properties are identical to Tb-155, making the findings highly relevant for the selection of a chelator for Tb-155.[3]

Key Chelators for Terbium Radiolabeling:

- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used macrocyclic chelator known for forming highly stable complexes with lanthanides.[4]
- CHX-A"-DTPA (Cyclohexyl-diethylenetriaminepentaacetic acid): An acyclic chelator that can often be radiolabeled under milder conditions than DOTA.[1]
- 3p-C-NETA (N,N'-bis(6-carboxy-2-pyridylmethyl)-4,7-bis(carboxymethyl)-1,4,7-triazacyclononane): A newer chelator demonstrating rapid and efficient labeling at lower

temperatures.[3][5]

- p-SCN-Bn-HOPO (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetrakis(2-carbamoylmethyl)cyclododecane): While primarily investigated for Zirconium-89, its potential for other radionuclides is being explored.[6][7][8]

Quantitative Data Comparison

The following tables summarize the performance of different chelators in radiolabeling with terbium isotopes.

Table 1: Radiolabeling Efficiency and Conditions

Chelator	Ligand Concentration	Temperature (°C)	Reaction Time (min)	Radiochemical Yield (%)	Radionuclide	Reference
DOTA-NHS	5 µM	25	60	96	161Tb	[9]
DOTA-NHS	1 µM	40	60	97	161Tb	[9]
p-SCN-Bn-DOTA	Not Specified	40	Not Specified	>98	161Tb	[10]
CHX-A"-DTPA	Low	25	Not Specified	>98	Terbium Radionuclides	[1]
p-SCN-Bn-CHX-A"-DTPA	Not Specified	40	Not Specified	>98	161Tb	[10]
3p-C-NETA	10 µM	40	< 12	>95	161Tb	[3][11]
3p-C-NETA	0.1 µM	40	Not Specified	>95	161Tb	[3][11]
p-NCS-Bz-DOTA-GA	Not Specified	40	Not Specified	>98	161Tb	[10]

Table 2: In Vivo Stability of Terbium Complexes

Chelator Conjugate	Observation	Time Period	Reference
[¹⁶¹ Tb]Tb-DTPA-CHX-A"-Bn-HSA	Increasing bone accumulation	7 days	[10]
[¹⁶¹ Tb]Tb-DOTA-Bn-HSA	Negligible bone uptake	7 days	[10]
[¹⁶¹ Tb]Tb-DOTA-GA-Bz-HSA	Negligible bone uptake	7 days	[10]
[¹⁶¹ Tb]Tb-NETA-HSA	Negligible bone uptake	7 days	[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for key experiments cited in the literature.

Radiolabeling of Chelator-Conjugated Biomolecules

A stock solution of the bifunctional chelator (e.g., p-SCN-Bn-DOTA, p-SCN-Bn-CHX-A"-DTPA, or p-SCN-3p-C-NETA) is conjugated to a biomolecule (e.g., an antibody or peptide) via available functional groups such as primary amines (lysine residues). The number of chelators per biomolecule is determined using methods like MALDI-TOF mass spectrometry.

For radiolabeling, an aliquot of the chelator-conjugated biomolecule in a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.7) is incubated with a solution of [¹⁵⁵Tb]TbCl₃. The reaction mixture is incubated at a specific temperature (ranging from 25°C to 95°C) for a defined period (typically 5 to 60 minutes).

Quality Control of Radiolabeling

The radiochemical yield and purity of the [¹⁵⁵Tb]Tb-labeled biomolecule are determined using techniques such as instant thin-layer chromatography (iTLC) or radio-high-performance liquid chromatography (radio-HPLC). For iTLC, a small aliquot of the reaction mixture is spotted on a silica gel strip, which is then developed in a suitable mobile phase (e.g., acetonitrile:water

75:25 v/v). The distribution of radioactivity on the strip is measured using a gamma counter or radio-TLC scanner.

In Vitro and In Vivo Stability Assays

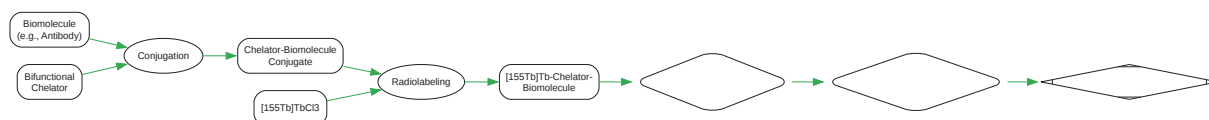
In Vitro Serum Stability: The radiolabeled conjugate is incubated in human serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours). At each time point, an aliquot is analyzed by size-exclusion HPLC or iTLC to determine the percentage of intact radiolabeled conjugate.

In Vivo Stability (Biodistribution Studies): The [155Tb]Tb-labeled conjugate is administered to healthy mice. At selected time points post-injection (e.g., 1, 24, 48, 168 hours), animals are euthanized, and organs of interest (blood, liver, kidneys, bone, etc.) are collected and weighed. The radioactivity in each organ is measured using a gamma counter. The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Accumulation of radioactivity in the bone over time can be an indicator of complex instability and release of free Tb-155.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

Caption: Chemical structures of common chelators for Terbium.



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Caption: Experimental workflow for radiolabeling and evaluation.

Conclusion

The choice of chelator for Tb-155 radiolabeling is a trade-off between radiolabeling efficiency under mild conditions and the in vivo stability of the resulting complex.

- DOTA and its derivatives demonstrate excellent in vivo stability, which is crucial for minimizing off-target radiation.[10] However, they may require higher temperatures or longer incubation times for optimal labeling, which can be a disadvantage when working with heat-sensitive biomolecules.[1]
- CHX-A"-DTPA offers the advantage of rapid and high-yield labeling at room temperature.[1] However, in vivo studies with a Tb-161 labeled CHX-A"-DTPA conjugate showed increased bone uptake over time, suggesting some degree of complex instability.[10]
- 3p-C-NETA emerges as a highly promising chelator, combining the benefits of rapid, high-yield labeling at mild temperatures with excellent in vivo stability.[3][10] This makes it particularly suitable for the development of Tb-155 radiopharmaceuticals, especially those involving heat-sensitive targeting vectors.

Ultimately, the optimal chelator will depend on the specific biomolecule being labeled and the intended clinical application. For heat-sensitive biomolecules, 3p-C-NETA appears to offer a superior balance of properties. For more robust biomolecules where maximum in vivo stability is the primary concern, DOTA and its analogues remain a gold standard. Further head-to-head studies with Tb-155 are warranted to confirm these findings.

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